2-Bromo-6-chloro-4-methylphenol
Overview
Description
2-Bromo-6-chloro-4-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a derivative of phenol, where the hydrogen atoms at positions 2, 6, and 4 of the benzene ring are substituted by bromine, chlorine, and methyl groups, respectively. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-6-chloro-4-methylphenol are bacterial cell membranes . The compound interacts with these membranes, leading to their destruction .
Mode of Action
The mode of action of this compound involves nucleophilic reactions . The compound undergoes a two-step mechanism characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the substitution of hydrogen atoms on the benzylic position . This process is facilitated by the presence of a succinimidyl radical (S·), which removes the hydrogen to form succinimide (SH) . The resulting compound then reacts with N-bromosuccinimide (NBS) to form this compound .
Result of Action
The result of the action of this compound is the destruction of bacterial cell membranes . This leads to the death of the bacteria, making the compound effective as a bactericide or disinfectant .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by temperature . It’s also worth noting that the compound’s reactivity can be influenced by the presence of other chemical groups in its environment .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-chloro-4-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it can interact with oxidoreductases and hydrolases, leading to changes in their enzymatic functions. The compound’s halogen substituents enhance its binding affinity to these enzymes, making it a potent inhibitor in biochemical assays .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can inhibit enzymes involved in the oxidative metabolism of phenolic compounds, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its subcellular distribution is crucial for understanding its precise biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-methylphenol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). One common method is the continuous bromination of p-cresol in the presence of an inert solvent like chloroform. The reaction is carried out at low temperatures, around -20 to -15°C, to ensure selectivity and minimize side reactions. The bromine and p-cresol are accurately measured and mixed before being added to the reactor. The reaction mixture is then maintained at the desired temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it back to phenol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of reduced phenol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-6-chloro-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Used in the production of specialty chemicals and as a preservative in various formulations
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylphenol
- 2-Bromo-4-methylphenol
- 4-Chloro-3-methylphenol
Uniqueness
2-Bromo-6-chloro-4-methylphenol is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the phenol ring. This unique structure contributes to its distinct chemical reactivity and antimicrobial properties compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-6-chloro-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGFKDZXGCYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538159 | |
Record name | 2-Bromo-6-chloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57018-10-7 | |
Record name | 2-Bromo-6-chloro-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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